Sorbohydroxamic acid chemical properties and structure
Sorbohydroxamic acid chemical properties and structure
An In-Depth Technical Guide to Sorbohydroxamic Acid: Structure, Properties, and Mechanism of Action
Introduction
Sorbohydroxamic acid, systematically known as (2E,4E)-N-hydroxyhexa-2,4-dienamide, is a derivative of the common food preservative sorbic acid. It belongs to the hydroxamic acid class of organic compounds, a group characterized by the R-CO-N(OH)-R' functional group.[1] This moiety confers significant biological activity, primarily due to its exceptional ability to act as a bidentate chelator for metal ions.[2] This property is the cornerstone of the therapeutic potential of many hydroxamic acids, which are widely investigated as inhibitors of metalloenzymes.
While extensive research has focused on complex hydroxamic acids like the FDA-approved drug Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), simpler structures such as sorbohydroxamic acid serve as important models for understanding the fundamental chemical and biological properties of this pharmacophore.[3][4] This guide provides a comprehensive technical overview of sorbohydroxamic acid, intended for researchers and drug development professionals. We will delve into its chemical structure, physicochemical properties, mechanism of action as a putative histone deacetylase (HDAC) inhibitor, and practical methodologies for its synthesis and analysis.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and physicochemical characteristics is foundational to exploring its biological function and developing potential therapeutic applications.
Chemical Structure and Identifiers
Sorbohydroxamic acid is a relatively small molecule featuring a conjugated diene system linked to the hydroxamic acid functional group.
-
IUPAC Name: (2E,4E)-N-hydroxyhexa-2,4-dienamide[5]
-
Synonyms: Sorbohydroxamic acid, Sorbohydroximic acid, (2E,4E)-N-Hydroxy-2,4-hexadienamide[5]
-
CAS Number: 4076-62-4[5]
-
Molecular Formula: C₆H₉NO₂[5]
Caption: 2D Chemical Structure of Sorbohydroxamic Acid.
Physicochemical Data
The key physicochemical properties of sorbohydroxamic acid are summarized below. These parameters are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Reference |
| Molecular Weight | 127.14 g/mol | [5] |
| XLogP3-AA (Lipophilicity) | 0.5 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Exact Mass | 127.063328530 Da | [5] |
Solubility and pKa
Solubility and acidity are critical determinants of a drug candidate's formulation and bioavailability.
-
pKa: The hydroxamic acid functional group contains a weakly acidic proton on the nitrogen-bound hydroxyl group. For various hydroxamic acids, the pKa typically falls in the range of 8 to 10.[9][10] This means that under physiological pH (~7.4), the molecule exists predominantly in its neutral, protonated form. The ability to deprotonate and form the hydroxamate anion is essential for its metal-chelating activity.[1]
Chemical Stability and Metabolism
A significant challenge in the development of hydroxamic acid-based drugs is their metabolic instability.
-
Metabolic Pathway: The hydroxamic acid moiety is susceptible to metabolic conversion to the corresponding carboxylic acid (in this case, sorbic acid).[11] This transformation significantly reduces or abolishes the compound's activity as a metalloenzyme inhibitor, as the carboxylic acid is a much weaker metal chelator.
-
Enzymatic Conversion: This conversion is not solely a simple hydrolysis reaction. It is primarily mediated by enzymes in the liver and plasma.[12] Key enzyme classes involved include cytochrome P450s (P450s), arylesterases, and carboxylesterases.[11][12] P450-mediated oxidative cleavage has been identified as a major pathway for this metabolic conversion.[11]
-
Implications for Drug Design: This inherent instability results in many hydroxamic acids having high plasma clearance and poor in vivo efficacy, despite potent in vitro activity.[12] For researchers, this necessitates early assessment of plasma stability in both human and rodent models and may require medicinal chemistry efforts to modify the scaffold to improve its metabolic profile.
Part 2: Mechanism of Action as a Histone Deacetylase (HDAC) Inhibitor
The primary mechanism by which hydroxamic acids exert their anticancer effects is through the inhibition of histone deacetylases (HDACs), a class of zinc-dependent metalloenzymes.[3][13]
The Role of HDACs in Gene Regulation
Gene expression is dynamically regulated by the structure of chromatin. The acetylation state of lysine residues on the N-terminal tails of histone proteins is a key epigenetic control mechanism.
-
Histone Acetyltransferases (HATs): These enzymes add acetyl groups to lysine residues, neutralizing their positive charge. This leads to a more relaxed, open chromatin structure (euchromatin), which is permissive for gene transcription.
-
Histone Deacetylases (HDACs): These enzymes remove the acetyl groups, restoring the positive charge on lysine. This promotes a condensed, closed chromatin structure (heterochromatin), leading to transcriptional repression.[14]
In many cancers, there is an imbalance in the activities of HATs and HDACs, resulting in aberrant gene expression that promotes tumor growth.[15] HDAC inhibitors aim to restore the natural balance by preventing the deacetylation of histones.
The Hydroxamic Acid Pharmacophore
Hydroxamic acid-based HDAC inhibitors typically conform to a three-part pharmacophore model, which is evident in the structure of sorbohydroxamic acid.
Caption: Pharmacophore model for hydroxamic acid-based HDAC inhibitors.
-
Zinc-Binding Group (ZBG): This is the hydroxamic acid moiety (-CONHOH) itself. It is the critical component that directly coordinates with the zinc ion in the HDAC active site.[3]
-
"Cap" Group: This part of the molecule interacts with the surface of the enzyme, often at the rim of the active site pocket. In sorbohydroxamic acid, the sorbyl chain (CH₃-CH=CH-CH=CH-) serves as the cap group.
-
Linker: This component connects the ZBG and the cap group, providing the correct orientation and distance for optimal binding. The carbonyl group of the amide acts as the linker in this molecule.
Molecular Interaction with the HDAC Active Site
The inhibitory action of sorbohydroxamic acid is achieved by blocking the catalytic machinery of the HDAC enzyme.
-
Zinc Chelation: The hydroxamic acid functional group acts as a bidentate ligand, with the carbonyl oxygen and the hydroxyl oxygen coordinating with the Zn²⁺ ion located at the bottom of the HDAC active site pocket.[14]
-
Catalytic Inhibition: This strong chelation of the essential zinc cofactor prevents it from activating a water molecule, which is required for the hydrolysis of the acetyl group from the lysine substrate. By occupying the active site and sequestering the zinc ion, the inhibitor effectively shuts down the enzyme's deacetylase activity.[14][16]
Caption: Conceptual diagram of HDAC inhibition by sorbohydroxamic acid.
Downstream Cellular Effects
The inhibition of HDACs triggers a cascade of cellular events that can suppress tumor growth.
-
Histone Hyperacetylation: The most direct consequence is the accumulation of acetylated histones.[14]
-
Altered Gene Transcription: This leads to changes in chromatin structure and the transcription of a specific subset of genes (estimated to be 2-5% of all expressed genes).[14] This includes the upregulation of tumor suppressor genes (e.g., p21) and the downregulation of genes involved in proliferation and survival.
-
Cellular Outcomes: The net result of these genomic changes is the induction of cell cycle arrest, cellular differentiation, and/or apoptosis (programmed cell death) in cancer cells.[13][17]
Part 3: Synthesis and Analytical Characterization
The preparation and verification of sorbohydroxamic acid are straightforward processes utilizing standard organic chemistry techniques.
General Synthetic Strategy
Hydroxamic acids are most commonly synthesized via the reaction of a carboxylic acid derivative with hydroxylamine.[1] The most direct precursors for sorbohydroxamic acid are sorbic acid or its corresponding esters (e.g., methyl sorbate) or acid chloride. The reaction with an ester is often preferred due to milder conditions and readily available starting materials.
Experimental Protocol: Synthesis from Methyl Sorbate
This protocol describes a reliable method for synthesizing sorbohydroxamic acid from methyl sorbate and hydroxylamine hydrochloride.
Rationale: The reaction requires free hydroxylamine (NH₂OH) as the nucleophile. Since hydroxylamine is often supplied as the more stable hydrochloride salt (NH₂OH·HCl), a base is needed to neutralize the HCl and generate the free base in situ. Sodium methoxide is a suitable base for this purpose in a methanol solvent system. The free hydroxylamine then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydroxamic acid and methanol as a byproduct.
Materials and Equipment:
-
Methyl sorbate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium methoxide (NaOMe), 25% solution in methanol
-
Methanol (anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and recrystallization
-
pH paper or meter
Step-by-Step Methodology:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in anhydrous methanol. Cool the solution in an ice bath.
-
Generation of Free Hydroxylamine: While stirring in the ice bath, slowly add sodium methoxide solution (1.2 equivalents) to the hydroxylamine hydrochloride solution. A precipitate of sodium chloride (NaCl) will form. Stir the mixture for 15-20 minutes in the cold.
-
Addition of Ester: To the cold slurry, add methyl sorbate (1.0 equivalent) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: a. Upon completion, cool the reaction mixture again in an ice bath. b. Acidify the mixture to pH ~6-7 by the careful, dropwise addition of dilute HCl. This step protonates any remaining methoxide and ensures the product is in its neutral form. c. Remove the methanol solvent under reduced pressure using a rotary evaporator. d. The resulting residue will contain the product, NaCl, and other impurities. Add a small amount of cold water to the residue and stir to dissolve the NaCl. e. Collect the crude solid product by vacuum filtration, washing with a small amount of cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to yield pure sorbohydroxamic acid.
Analytical Methods for Characterization
Post-synthesis, the identity and purity of the compound must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) is a typical starting point.[18][19] The compound can be detected by its UV absorbance, leveraging the conjugated diene system.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺ at m/z 128.1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the presence of the vinyl protons of the sorbyl chain and the characteristic protons of the hydroxamic acid group.
Part 4: Applications and Future Directions
Potential as a Research Tool and Anticancer Agent
Sorbohydroxamic acid, as a simple HDAC inhibitor, can serve as a valuable research tool for studying the role of HDACs in various biological processes. Its potential as a therapeutic agent is predicated on the well-established anticancer activity of other HDAC inhibitors.[13][17] However, its clinical translation would face significant hurdles, most notably its likely poor metabolic stability.[12]
Challenges and Medicinal Chemistry Opportunities
The primary challenge for sorbohydroxamic acid as a drug candidate is its metabolic lability. Future research could focus on medicinal chemistry approaches to improve its pharmacokinetic profile. This might involve:
-
Scaffold Modification: Altering the sorbyl "cap" group to block sites of metabolism.
-
Prodrug Strategies: Masking the hydroxamic acid moiety with a group that is cleaved in vivo to release the active drug at the target site.
Conclusion
Sorbohydroxamic acid is a structurally simple yet functionally significant molecule. Its chemical properties are dominated by the hydroxamic acid functional group, which endows it with potent metal-chelating capabilities and positions it as a likely inhibitor of zinc-dependent histone deacetylases. While its direct therapeutic application may be limited by metabolic instability, it serves as an excellent model compound for understanding the structure-activity relationships of HDAC inhibitors and as a starting point for the design of more robust second-generation analogues. The synthetic and analytical protocols described herein provide a solid foundation for researchers to prepare and study this compound and its derivatives in the ongoing quest for novel therapeutics targeting epigenetic pathways.
References
-
Munster, P. N., et al. (2001). The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces differentiation of human breast cancer cells. Cancer Research, 61(23), 8492-7. [Link]
-
Giavazzi, R., et al. (2004). The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells. Cancer Research, 64(23), 8778-81. [Link]
-
Trindade, M., et al. (2021). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 26(11), 3328. [Link]
-
Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. [Link]
-
Ghosh, K. K., et al. (2003). Table S1. Chemical structures and pKa of some hydroxamic acids. The Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). (2E,4E)-N-Hydroxy-2,4-hexadienamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Sorbic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddy, A. S., & Kumar, M. S. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(22), 2970-2991. [Link]
-
Deprez-Poulain, R., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(21), 9067-9089. [Link]
-
Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. [Link]
-
Wikipedia. (n.d.). Hydroxamic acid. Retrieved from [Link]
-
Sanna, M., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules, 24(4), 799. [Link]
-
Ebiloma, G. U., et al. (2014). Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity. Journal of Medicinal Chemistry, 57(6), 2738-2743. [Link]
-
Marks, P. A., & Dokmanovic, M. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British Journal of Cancer, 95(Suppl 1), S21-S25. [Link]
-
Riva, E., et al. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. Journal of Organic Chemistry, 74(9), 3540-3543. [Link]
-
Exclusive Chemistry Ltd. (n.d.). Suberoylanilide Hydroxamic Acid | SAHA | CAS 149647-78-9. Retrieved from [Link]
-
PubChem. (n.d.). Acetohydroxamic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Liu, Y., et al. (2022). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition, 50(12), 1599-1607. [Link]
-
Patre, S., Thakur, P., & Pande, R. (2011). Solubility and Hydrophobic Descriptors of N-Arylhydroxamic Acids. International Journal of Bioscience, Biochemistry and Bioinformatics, 1(4), 267-270. [Link]
-
Reddy, A. S., & Kumar, M. S. (2014). Methods for Hydroxamic Acid Synthesis. ResearchGate. [Link]
-
Wikipedia. (n.d.). Salicylhydroxamic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetohydroxamic acid (CAS 546-88-3). Retrieved from [Link]
-
Langley, S. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Protocols.io. [Link]
Sources
- 1. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. exchemistry.com [exchemistry.com]
- 5. (2E,4E)-N-Hydroxy-2,4-hexadienamide | C6H9NO2 | CID 5864959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sorbic Acid | C6H8O2 | CID 643460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solubility and Hydrophobic Descriptors of N-Arylhydroxamic Acids - Volume 1 Number 4 (Nov. 2011) - IJBBB [ijbbb.org]
- 8. Benzohydroxamic acid CAS#: 495-18-1 [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Acetohydroxamic Acid | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces differentiation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
